磷化乐 D6

描述

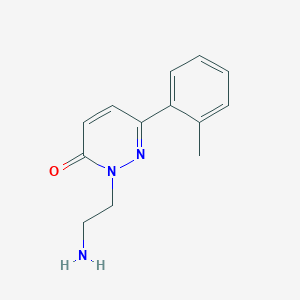

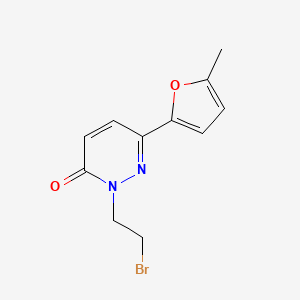

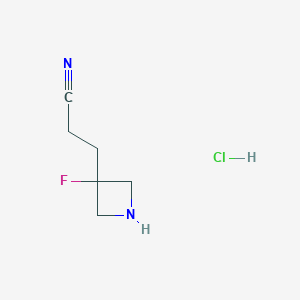

磷米-d6 是有机磷杀虫剂磷米的氘代类似物。 它主要用作内标,用于定量各种分析应用中的磷米,特别是在气相色谱-质谱联用 (GC-MS) 和液相色谱-质谱联用 (LC-MS) 技术中 。 该化合物的分子式为 C11H6D6NO4PS2,分子量为 323.36 .

科学研究应用

磷米-d6 在科学研究中被广泛用于各种应用,包括:

分析化学: 作为 GC-MS 和 LC-MS 技术中用于定量环境和食品样品中磷米的内标.

毒理学: 用于研究了解磷米及其代谢产物的毒理学效应.

药代动力学: 用于研究磷米在生物系统中的药代动力学和代谢谱.

环境科学: 用于环境监测,以检测和定量土壤、水和空气样品中的磷米残留.

作用机制

磷米-d6 作为磷米的氘代类似物,具有相似的作用机制。磷米是一种有机磷杀虫剂,它会抑制乙酰胆碱酯酶,乙酰胆碱酯酶是一种负责分解神经系统中乙酰胆碱的酶。 这种抑制会导致乙酰胆碱积累,从而导致持续的神经信号传递,最终导致目标昆虫瘫痪和死亡 。磷米-d6 中的氘取代不会显着改变这种机制,使其成为研究磷米效应的可靠内标。

生化分析

Biochemical Properties

Phosmet D6 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. As an organophosphate, Phosmet D6 inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission. Additionally, Phosmet D6 interacts with cytochrome P450 enzymes, which are involved in its metabolic degradation. These interactions highlight the compound’s role in disrupting normal biochemical processes and its potential toxicity .

Cellular Effects

Phosmet D6 has profound effects on various cell types and cellular processes. In neuronal cells, the inhibition of acetylcholinesterase by Phosmet D6 leads to excessive stimulation of cholinergic receptors, causing neurotoxicity. This can result in symptoms such as muscle twitching, convulsions, and respiratory distress. In non-neuronal cells, Phosmet D6 can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis. Furthermore, Phosmet D6 affects cell signaling pathways, gene expression, and cellular metabolism, disrupting normal cellular functions .

Molecular Mechanism

The molecular mechanism of Phosmet D6 involves its binding interactions with acetylcholinesterase and cytochrome P450 enzymes. By binding to the active site of acetylcholinesterase, Phosmet D6 forms a stable complex that prevents the enzyme from hydrolyzing acetylcholine. This results in the accumulation of acetylcholine and continuous stimulation of cholinergic receptors. Additionally, Phosmet D6 undergoes metabolic degradation by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, contributing to the compound’s overall toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phosmet D6 can change over time due to its stability and degradation. Phosmet D6 is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term exposure to Phosmet D6 in in vitro or in vivo studies has shown that it can cause persistent neurotoxicity and oxidative stress, leading to chronic health effects. The temporal effects of Phosmet D6 highlight the importance of proper handling and storage to maintain its efficacy and minimize potential risks .

Dosage Effects in Animal Models

The effects of Phosmet D6 vary with different dosages in animal models. At low doses, Phosmet D6 may cause mild neurotoxic effects, such as muscle twitching and behavioral changes. At higher doses, the compound can induce severe toxicity, including convulsions, respiratory failure, and death. Studies have shown that the threshold for toxic effects of Phosmet D6 is dose-dependent, with higher doses leading to more pronounced adverse effects. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired analytical outcomes .

Metabolic Pathways

Phosmet D6 is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of Phosmet D6, leading to the formation of several metabolites. The primary metabolic pathway involves the hydrolysis of the phosphorodithioate group, resulting in the production of phosmet oxon, a more toxic metabolite. Additionally, Phosmet D6 can undergo further oxidation and conjugation reactions, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for assessing the compound’s toxicity and environmental impact .

Transport and Distribution

Phosmet D6 is transported and distributed within cells and tissues through various mechanisms. The compound can cross cell membranes via passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, Phosmet D6 can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of Phosmet D6 within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components. These factors determine the compound’s bioavailability and potential toxicity .

Subcellular Localization

The subcellular localization of Phosmet D6 is crucial for understanding its activity and function. Phosmet D6 can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, Phosmet D6 can accumulate in the mitochondria, where it induces oxidative stress and disrupts mitochondrial function. Understanding the subcellular localization of Phosmet D6 provides insights into its mechanism of action and potential cellular targets .

准备方法

磷米-d6 通过将氘掺入磷米分子中合成。合成路线通常涉及使用氘代试剂,用氘原子替换磷米结构中的氢原子。 此过程确保磷米-d6 的物理和化学性质与非氘代磷米非常相似,使其成为分析目的的理想内标 .

化学反应分析

磷米-d6 与其非氘代对应物一样,会经历各种化学反应,包括:

氧化: 磷米-d6 可以氧化形成相应的氧肟衍生物。

水解: 该化合物可以发生水解,导致形成邻苯二甲酸和其他降解产物。

这些反应中常用的试剂包括氧化剂、水和各种亲核试剂。由这些反应形成的主要产物取决于使用的具体条件和试剂。

相似化合物的比较

磷米-d6 由于其氘标记而独一无二,这使其有别于其他类似的有机磷杀虫剂。一些类似的化合物包括:

磷米: 磷米-d6 的非氘代版本,用作农业杀虫剂.

马拉硫磷: 另一种具有相似作用机制但化学结构不同的有机磷杀虫剂。

对硫磷: 一种有机磷杀虫剂,其作用机制相似,但毒性比磷米高.

磷米-d6 的独特性在于它作为分析目的的内标,在各种科学研究中提供准确的定量和可靠的结果。

属性

IUPAC Name |

2-[bis(trideuteriomethoxy)phosphinothioylsulfanylmethyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12NO4PS2/c1-15-17(18,16-2)19-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNZTLDVJIUSHT-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])SCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12NO4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1492276.png)

amine hydrochloride](/img/structure/B1492280.png)

![3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1492282.png)

![3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1492283.png)

![3-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline](/img/structure/B1492284.png)